

Application Notes and Protocols for Sulfo-Cy5-Methyltetrazine in Flow Cytometry

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Compound of Interest		
Compound Name:	Sulfo-Cy5-Methyltetrazine	
Cat. No.:	B15557156	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing **Sulfo-Cy5-Methyltetrazine** in flow cytometry experiments. This far-red fluorescent dye is a valuable tool for cell surface labeling through a bioorthogonal click chemistry reaction, offering high specificity and minimal background interference.[1]

Introduction

Sulfo-Cy5-Methyltetrazine is a water-soluble, far-red fluorescent dye designed for bioorthogonal labeling.[1][2] It participates in an inverse electron demand Diels-Alder cycloaddition (iEDDA) with a trans-cyclooctene (TCO) group.[3][4] This highly efficient and specific "click" reaction allows for the covalent labeling of TCO-modified biomolecules, such as antibodies, on the cell surface for subsequent flow cytometric analysis.[3][4][5] The sulfonated nature of the dye enhances its water solubility, making it ideal for use in aqueous biological buffers.[1][2]

A key feature of many tetrazine-dye conjugates is a degree of fluorescence quenching by the tetrazine moiety. Upon ligation with a TCO group, this quenching is alleviated, leading to a significant increase in fluorescence intensity.[6][7][8] This fluorogenic response results in a high signal-to-noise ratio, which is advantageous for sensitive detection in flow cytometry.

Spectral Properties



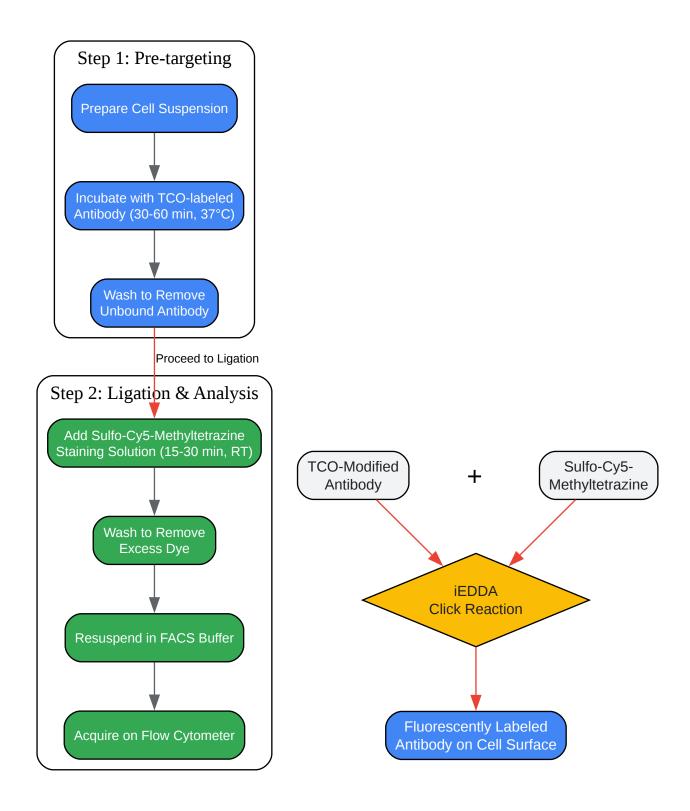
Proper instrument setup is crucial for detecting the Sulfo-Cy5 signal while minimizing spectral overlap with other fluorochromes in a multicolor panel.

Parameter	Wavelength/Value
Excitation Maximum	~646 nm[1]
Emission Maximum	~662 nm[1]
Recommended Laser	633/640 nm[4][9]
Recommended Filter	670/30 nm bandpass (or similar)[4]

Experimental Workflow

The general workflow for labeling cells using a two-step approach with a TCO-modified antibody and **Sulfo-Cy5-Methyltetrazine** is depicted below. This method involves an initial "pre-targeting" step where the TCO-labeled antibody binds to the cellular target, followed by the "ligation" step where the **Sulfo-Cy5-Methyltetrazine** reacts with the TCO group.





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